molecular formula C13H20N2S B8751870 1-(3-(Phenylthio)propyl)piperazine

1-(3-(Phenylthio)propyl)piperazine

Cat. No. B8751870
M. Wt: 236.38 g/mol
InChI Key: OCRHOKSHUVVCFL-UHFFFAOYSA-N
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Patent
US04400381

Procedure details

To 1 liter 50% aqueous alcohol are added 3 moles piperazine, 1 mole 3-phenylthio-1-chloropropane, 1 mole 10N sodium hydroxide. The mixture is refluxed for 24 hours, with stirring. The methanol is then evaporated off, and the resulting material is extracted with methylene chloride. The organic phase is thoroughly washed with water, and is then concentrated and distilled, to give 1-(3-phenylthiopropyl)piperazine, bp0.5 mm =140°-142° C.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:7]1([S:13][CH2:14][CH2:15][CH2:16]Cl)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+]>>[C:7]1([S:13][CH2:14][CH2:15][CH2:16][N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)SCCCCl
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
alcohol
Quantity
1 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The methanol is then evaporated off
EXTRACTION
Type
EXTRACTION
Details
the resulting material is extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase is thoroughly washed with water
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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